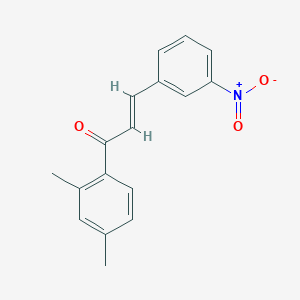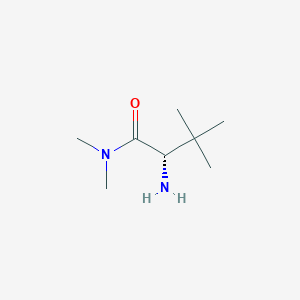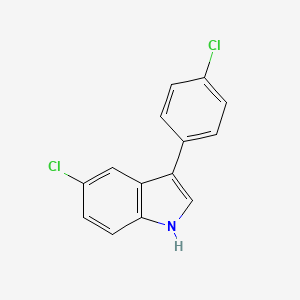
5,7-Dichloroquinoxaline
Overview
Description
5,7-Dichloroquinoxaline is a chemical compound with the molecular formula C8H4Cl2N2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
Quinoxaline derivatives, including this compound, have been synthesized via the reaction of the key intermediate hydrazinoquinoxalines with various reagents . The synthesis of quinoxaline has been extensively studied for the last two decades .Molecular Structure Analysis
The molecular structure of this compound consists of a fused benzene and pyrazine ring . The average mass is 199.037 Da .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized via the reaction of the key intermediate hydrazinoquinoxalines with various reagents . The anticancer evaluation of the newly synthesized quinoxaline derivatives showed that among the tested compounds, tetrazolo [1,5- a ]quinoxaline derivatives showed the best result .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.04 g/mol .Scientific Research Applications
Enzyme Inhibition and Anticancer Properties
A study by Wen et al. (2022) explored the inhibition effects of 5,7-dichloro-8-hydroxyquinoline on enzymes like HMG-CoA Reductase and urease. The findings showed significant inhibition at micromolar levels, suggesting potential applications in medical research, particularly in cancer therapy. The compound displayed cytotoxic effects on human lung cancer cells, indicating its potential as an anticancer agent (Wen et al., 2022).
Antimicrobial Properties
Singh et al. (2010) investigated the antimicrobial activity of quinoxaline derivatives, including 2-Chloro-3-methylquinoxaline. These compounds demonstrated optimized antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Singh et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, they hold great potential for future development in medicinal chemistry .
Properties
IUPAC Name |
5,7-dichloroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKZEVMFJEELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)


![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)


